5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile
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Description
5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H13F3N2OS and its molecular weight is 350.36. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group and a pyridine moiety suggests that it may interact with its targets through a combination of hydrophobic and π-π stacking interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities .
Pharmacokinetics
The presence of a trifluoromethyl group and a pyridine moiety suggests that it may have good bioavailability and metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
5-acetyl-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-10-15(11(2)23)7-13(8-21)16(22-10)24-9-12-4-3-5-14(6-12)17(18,19)20/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLDMNXVGRQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.